molecular formula C14H19NO B1606965 4-(1,2,3,4-Tetrahydronaphthalen-2-yl)morpholine CAS No. 126684-45-5

4-(1,2,3,4-Tetrahydronaphthalen-2-yl)morpholine

Cat. No.: B1606965
CAS No.: 126684-45-5
M. Wt: 217.31 g/mol
InChI Key: XUNWLSIZOQCHMX-UHFFFAOYSA-N
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Description

4-(1,2,3,4-Tetrahydronaphthalen-2-yl)morpholine is a chemical compound with the molecular formula C14H19NO It is characterized by the presence of a morpholine ring attached to a tetrahydronaphthalene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,2,3,4-Tetrahydronaphthalen-2-yl)morpholine typically involves the reaction of morpholine with 2-tetralone under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Industrial methods often focus on minimizing by-products and maximizing the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(1,2,3,4-Tetrahydronaphthalen-2-yl)morpholine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce functional groups like ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride to convert ketones or aldehydes into alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Sodium hydride in DMF or potassium carbonate in THF.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

4-(1,2,3,4-Tetrahydronaphthalen-2-yl)morpholine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(1,2,3,4-Tetrahydronaphthalen-2-yl)morpholine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-(1,2,3,4-Tetrahydronaphthalen-1-yl)morpholine
  • 4-(1,2,3,4-Tetrahydronaphthalen-3-yl)morpholine
  • 4-(1,2,3,4-Tetrahydronaphthalen-4-yl)morpholine

Uniqueness

4-(1,2,3,4-Tetrahydronaphthalen-2-yl)morpholine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research and applications.

Biological Activity

4-(1,2,3,4-Tetrahydronaphthalen-2-yl)morpholine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, summarizing findings from various studies and highlighting its pharmacological properties.

Chemical Structure and Properties

The compound consists of a tetrahydronaphthalene moiety linked to a morpholine ring. The structural formula can be represented as follows:

C13H17N(Molecular Weight 201 28 g mol)\text{C}_{13}\text{H}_{17}\text{N}\quad (\text{Molecular Weight 201 28 g mol})

Biological Activity Overview

The biological activity of this compound has been explored in various contexts, including its effects on neurodegenerative diseases and its potential as a therapeutic agent.

1. Neuroprotective Effects

Research indicates that derivatives of tetrahydronaphthalene compounds may exhibit neuroprotective properties. A study focusing on the synthesis of related compounds highlighted their potential use in treating Parkinson's disease (PD) by acting on dopamine receptors and providing symptomatic relief .

2. Antioxidant Activity

Tetrahydronaphthalene derivatives have shown significant antioxidant properties. This is crucial for protecting neuronal cells from oxidative stress, which is a contributing factor in neurodegenerative diseases .

3. Dopamine Receptor Agonism

The compound has been evaluated for its activity as a dopamine receptor agonist. In vitro studies demonstrated that it could effectively activate D2 and D3 dopamine receptors, which are critical in the treatment of Parkinson's disease and other movement disorders .

Case Studies

Several studies have investigated the pharmacological effects of this compound and its analogs:

  • Study on Dopamine Agonism : A study reported that certain analogs exhibited high potency as dopamine receptor agonists with IC50 values in the nanomolar range, indicating strong binding affinity to the receptors involved in motor control .
  • Oxidative Stress Reduction : Another study demonstrated that these compounds could significantly reduce markers of oxidative stress in cellular models, suggesting potential therapeutic applications in neuroprotection .

Research Findings Summary Table

Study Activity Assessed Findings Reference
Neuroprotective EffectsNeuroprotectionSignificant reduction in neuronal cell death
Antioxidant ActivityOxidative stressDecreased oxidative markers in treated cells
Dopamine Receptor AgonismD2/D3 receptor activityHigh potency with IC50 values < 100 nM

Properties

IUPAC Name

4-(1,2,3,4-tetrahydronaphthalen-2-yl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO/c1-2-4-13-11-14(6-5-12(13)3-1)15-7-9-16-10-8-15/h1-4,14H,5-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUNWLSIZOQCHMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2CC1N3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00346470
Record name 4-(1,2,3,4-tetrahydronaphthalen-2-yl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00346470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126684-45-5
Record name 4-(1,2,3,4-tetrahydronaphthalen-2-yl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00346470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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